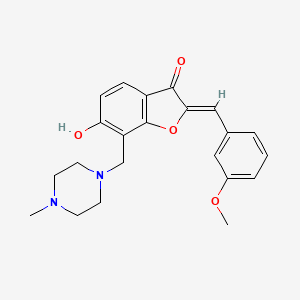
(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class. This compound has garnered attention due to its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. The unique structural features of this compound, such as the presence of a methoxy group and a piperazine moiety, may enhance its biological efficacy.
Chemical Structure
The molecular formula of this compound is C₁₉H₂₂N₂O₃. It features a benzofuran core with various substituents that contribute to its biological activity.
1. Antioxidant Activity
Benzofuran derivatives are well-known for their ability to scavenge free radicals and reduce oxidative stress. Studies have shown that this compound exhibits significant antioxidant properties, as evidenced by its ability to inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes.
2. Antimicrobial Activity
Research indicates that this compound displays antimicrobial effects against various bacterial and fungal strains. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways. Comparative studies have shown that its antimicrobial potency is higher than that of some standard antibiotics.
3. Anticancer Effects
The anticancer potential of this compound has been investigated in several cancer cell lines, including K562 (human leukemia) and MCF7 (breast cancer). It has been found to induce apoptosis through:
- ROS Generation : Increased reactive oxygen species levels lead to oxidative stress, triggering apoptotic pathways.
- Caspase Activation : The compound enhances the activity of caspases 3 and 7, which are crucial for the execution of apoptosis.
Case Studies
- Apoptosis Induction in K562 Cells : In a study examining the effects on K562 cells, it was reported that exposure to the compound resulted in a significant increase in caspase activity after 48 hours, indicating strong pro-apoptotic effects. The increase was quantified as a 2.31-fold rise in caspase activity compared to control groups .
- Cytotoxicity Assessment : MTT assays demonstrated selective cytotoxicity towards cancer cells while showing minimal toxicity towards normal cells (e.g., HaCat keratinocytes), suggesting a favorable therapeutic index .
Comparative Analysis
A comparative analysis of similar compounds reveals unique aspects of this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Methoxy group | Antioxidant | Lacks piperazine |
| Compound B | Hydroxyl group | Antimicrobial | No methylene linker |
| Compound C | Piperazine attached | Anticancer | Different core structure |
特性
IUPAC Name |
(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-23-8-10-24(11-9-23)14-18-19(25)7-6-17-21(26)20(28-22(17)18)13-15-4-3-5-16(12-15)27-2/h3-7,12-13,25H,8-11,14H2,1-2H3/b20-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDBINWOZFXCMV-MOSHPQCFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)OC)C3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)OC)/C3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














